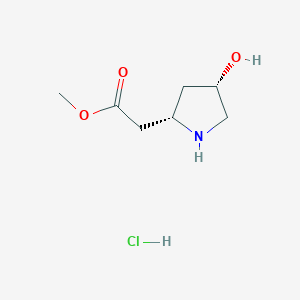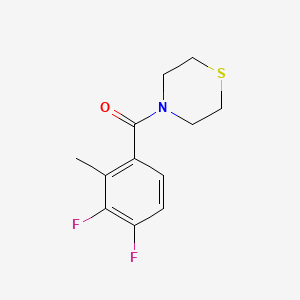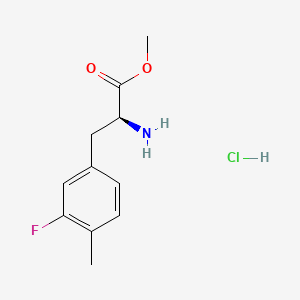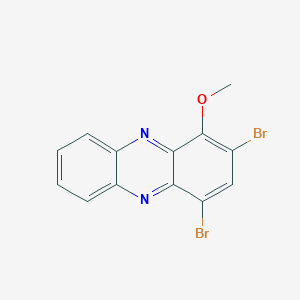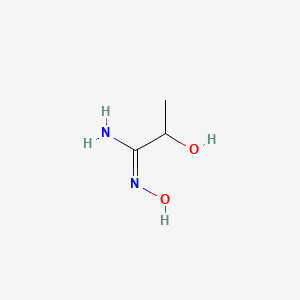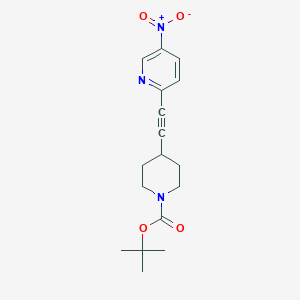
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethynyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with 5-nitropyridine-2-ylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of tert-Butyl 4-((5-aminopyridin-2-yl)ethynyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitropyridine derivatives with biological targets. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking in biological systems .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitropyridine moiety is particularly interesting for the development of anti-inflammatory and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The ethynyl group allows for the formation of covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C17H21N3O4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(5-nitropyridin-2-yl)ethynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)4-5-14-6-7-15(12-18-14)20(22)23/h6-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
VMZJDOHDVUUFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




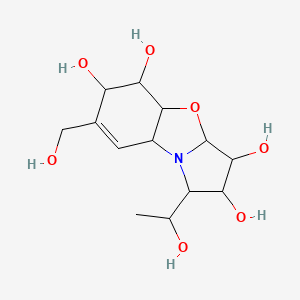

![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
